(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol
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Overview
Description
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol . It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 5-position and a thiophene ring attached to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylnaphthalene-2-carbaldehyde with thiophen-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(5-Methylnaphthalen-2-yl)methanol: Lacks the thiophene ring, resulting in different chemical and biological properties.
(Thiophen-2-yl)methanol: Lacks the naphthalene ring, leading to distinct reactivity and applications.
(5-Methylnaphthalen-2-yl)(furan-2-yl)methanol:
Uniqueness
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol is unique due to the combination of a naphthalene ring with a thiophene ring, which imparts specific chemical reactivity and biological activities. This structural arrangement allows it to participate in a wide range of chemical reactions and exhibit diverse applications in various fields.
Properties
Molecular Formula |
C16H14OS |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(5-methylnaphthalen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C16H14OS/c1-11-4-2-5-12-10-13(7-8-14(11)12)16(17)15-6-3-9-18-15/h2-10,16-17H,1H3 |
InChI Key |
APBVSAMTJYDWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(C3=CC=CS3)O |
Origin of Product |
United States |
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